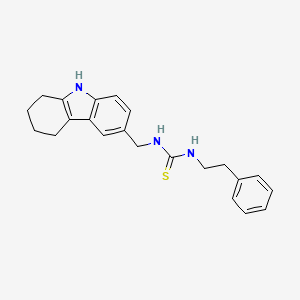

1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is an organic compound that belongs to the class of thioureas. This compound features a unique structure combining a phenethyl group, a tetrahydrocarbazole moiety, and a thiourea functional group. The presence of these distinct structural elements imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with phenethyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

Step 1: Dissolve 2,3,4,9-tetrahydro-1H-carbazole in ethanol.

Step 2: Add phenethyl isothiocyanate to the solution.

Step 3: Reflux the reaction mixture for several hours.

Step 4: Cool the reaction mixture and filter the precipitated product.

Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for large-scale production.

Analyse Des Réactions Chimiques

General Chemical Reactions of Thiourea Derivatives

Thiourea derivatives are involved in a variety of chemical reactions, including:

-

Condensation Reactions : Thiourea can react with isothiocyanates to form thiourea derivatives, which are useful in synthesizing heterocyclic compounds .

-

Cyclization Reactions : Thiourea derivatives can undergo cyclization reactions to form thiazoles, imidazoles, and other heterocycles .

-

Nucleophilic Substitution : Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group .

Potential Chemical Reactions of 1-Phenethyl-3-((2,3,4,9-Tetrahydro-1H-Carbazol-6-Yl)Methyl)Thiourea

Given the structure of This compound , potential chemical reactions could include:

-

Alkylation : The nitrogen atoms in the thiourea moiety could undergo alkylation reactions with alkyl halides.

-

Acylation : The thiourea could react with acyl chlorides to form acylated derivatives.

-

Cyclization : Depending on the conditions, the carbazole moiety might participate in cyclization reactions, potentially forming more complex heterocycles.

Data Table: Potential Reactions and Conditions

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaOH), Solvent (e.g., MeOH) | Alkylated Thiourea Derivative |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Acylated Thiourea Derivative |

| Cyclization | Intramolecular Nucleophile | Acid or Base Catalyst, High Temperature | Complex Heterocycle |

Applications De Recherche Scientifique

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of carbazole, including 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea, exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Melanoma

A study published in the MDPI journal demonstrated that compounds similar to this structure exhibited significant activity against melanoma cell lines such as SK-MEL-5. The IC50 values were found to be around 2.69 µM, indicating promising potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. It acts as an antagonist to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is implicated in various allergic and inflammatory conditions.

Therapeutic Applications

The CRTH2 antagonists derived from 2,3,4,9-tetrahydro-1H-carbazole compounds are proposed for treating diseases such as:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Inflammatory bowel disease

These applications are supported by patent literature which outlines the efficacy of these compounds in managing symptoms associated with these conditions .

Neuropharmacological Effects

The neuropharmacological potential of this compound is another area of interest. Given its structural similarity to other known psychoactive substances, it may interact with neurotransmitter systems in the brain.

Synthesis and Structural Variability

The synthesis of this compound can be achieved through various methods that allow for structural modifications. These modifications can enhance its biological activity or alter its pharmacokinetic properties.

Synthetic Routes

Typical synthetic pathways involve:

- Formation of the carbazole core.

- Introduction of the thiourea moiety through nucleophilic substitution reactions.

- Potential modifications to enhance solubility and bioavailability.

Data Table: Biological Activities and Applications

Mécanisme D'action

The mechanism of action of 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenethyl and tetrahydrocarbazole moieties contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, resulting in therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Phenyl-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea

- 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole

- 1-Phenyl-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea

Comparison

Compared to similar compounds, 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea exhibits unique properties due to the presence of the phenethyl group. This structural feature enhances its lipophilicity and binding affinity to certain molecular targets, making it more effective in specific applications. Additionally, the thiourea group provides distinct reactivity compared to urea derivatives, allowing for a broader range of chemical modifications and applications.

Activité Biologique

1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C21H22N2S, with a molecular weight of approximately 350.48 g/mol. The structural features include a thiourea moiety and a tetrahydrocarbazole unit, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of carbazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of similar compounds against various bacterial strains, suggesting that modifications in the thiourea structure can enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 1-Phenethyl... | C. albicans | 8 µg/mL |

Anticancer Properties

The anticancer potential of carbazole derivatives has been explored in various studies. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Inhibition of Non-Small Cell Lung Cancer (NSCLC)

In a study examining the effects of carbazole derivatives on NSCLC cells, it was found that these compounds could inhibit cell proliferation and induce apoptosis via the modulation of key signaling pathways such as PI3K/Akt and MAPK . The results suggest that structural modifications in the thiourea moiety can lead to enhanced anticancer activity.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It might interact with cellular receptors that regulate growth and apoptosis.

- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cell death.

Propriétés

IUPAC Name |

1-(2-phenylethyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3S/c26-22(23-13-12-16-6-2-1-3-7-16)24-15-17-10-11-21-19(14-17)18-8-4-5-9-20(18)25-21/h1-3,6-7,10-11,14,25H,4-5,8-9,12-13,15H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEJSORHXYWNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.